

# Pharmacological profiling of Mitoridine

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## Compound of Interest

Compound Name: Mitoridine

Cat. No.: B10855657

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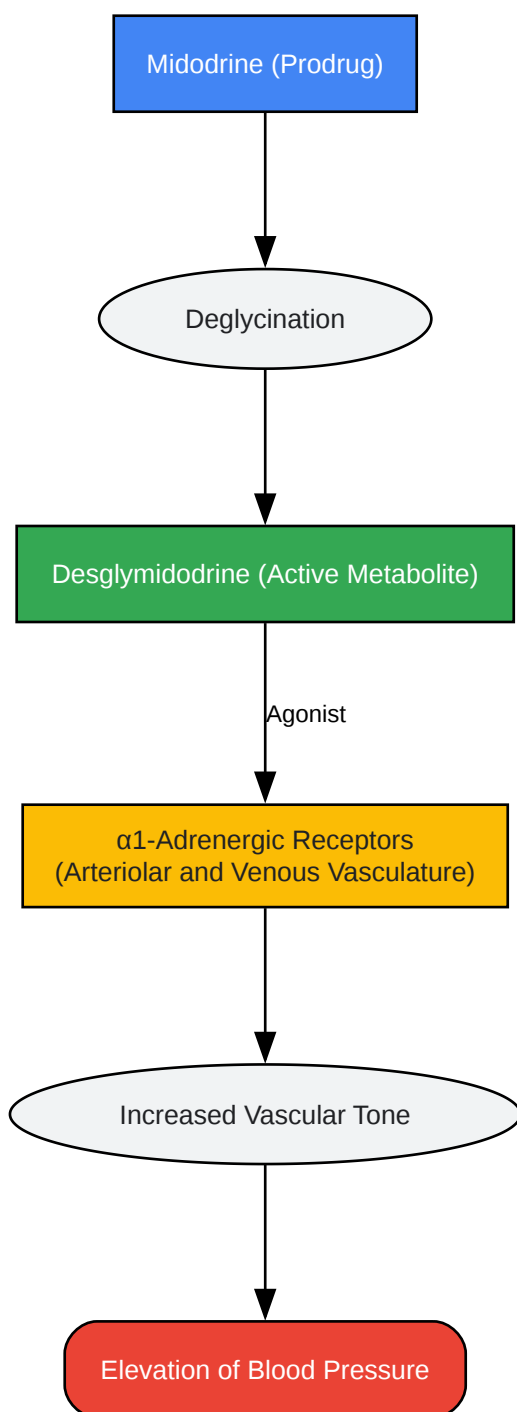
## Pharmacological Profile of Midodrine

### Introduction

Midodrine is an ethanolamine derivative that functions as a peripherally acting  $\alpha$ -adrenergic agonist.[1] It is primarily used in the clinical management of symptomatic orthostatic hypotension and other hypotensive disorders.[1] Midodrine is a prodrug, meaning it is administered in an inactive form and is then metabolized in the body to its active form, desglymidodrine.[1][2] This active metabolite is responsible for the therapeutic effects of the drug.[2]

### Mechanism of Action

Midodrine's therapeutic effect is mediated by its active metabolite, desglymidodrine. Desglymidodrine is a potent and direct agonist of the  $\alpha_1$ -adrenergic receptors located in the arteriolar and venous vasculature. Activation of these receptors leads to an increase in vascular tone, resulting in an elevation of blood pressure. Notably, desglymidodrine has a negligible effect on cardiac  $\beta$ -adrenergic receptors. Preclinical studies have shown that the effects of midodrine are significantly reduced by the  $\alpha$ -blocker phentolamine, but not by agents like atropine, reserpine, guanethidine, or hexamethonium, confirming its direct peripheral  $\alpha$ -adrenergic stimulating action.



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Mechanism of Action of Midodrine.

## Pharmacodynamics

Oral administration of midodrine leads to a significant increase in systolic and diastolic blood pressure in both standing and supine positions in patients with orthostatic hypotension. A 10 mg dose of midodrine can elevate the standing systolic blood pressure by approximately 15 to 30 mmHg within one hour, with the effect lasting for 2 to 3 hours. Midodrine does not have a clinically significant impact on pulse rates in patients with autonomic failure. In animal models, midodrine has been shown to increase peripheral vascular tone even at doses that do not yet raise blood pressure.

## Pharmacokinetics

**Absorption and Bioavailability** Midodrine is rapidly and almost completely absorbed following oral administration. The absolute bioavailability of midodrine, measured as its active metabolite desglymidodrine, is high at 93% and is not affected by the presence of food.

**Metabolism and Excretion** As a prodrug, midodrine undergoes enzymatic hydrolysis (deglycination) to form desglymidodrine. Peak plasma concentrations of the prodrug are reached approximately half an hour after administration, while the active metabolite reaches its peak plasma concentration in about 1 to 2 hours. Desglymidodrine has poor diffusibility across the blood-brain barrier, which minimizes its effects on the central nervous system.

### Data Presentation: Pharmacokinetic Parameters of Midodrine

Parameter	Value	Species	Reference
Bioavailability	93% (as desglymidodrine)	Human	
Time to Peak Plasma Concentration (Prodrug)	~0.5 hours	Human	
Time to Peak Plasma Concentration (Active Metabolite)	1-2 hours	Human	
Effect of Food on Absorption	Not significant	Human	
CNS Penetration	Minimal	Human	

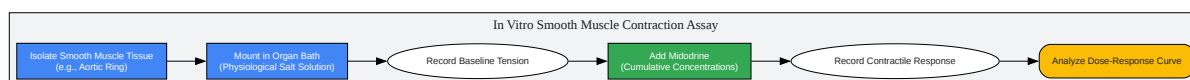
## Experimental Protocols

### Blood Pressure Measurement in Animal Models

- Objective: To assess the effect of midodrine on arterial blood pressure.
- Method: Animal subjects (e.g., rats) are anesthetized, and a catheter is inserted into the carotid artery for direct blood pressure measurement. A baseline blood pressure is recorded. Midodrine is then administered either parenterally or enterally at varying doses. Blood pressure is continuously monitored and recorded to determine the dose-response relationship and duration of action.

### Isolated Smooth Muscle Organ Bath Studies

- Objective: To demonstrate the direct  $\alpha$ -adrenergic receptor stimulation by midodrine.
- Method: Various smooth muscle tissues, such as blood vessels, nictitating membrane, or intestine, are isolated and mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile responses of the tissues to different concentrations of midodrine are recorded isometrically. The specificity of the response can be confirmed by pre-treating the tissues with  $\alpha$ -adrenergic antagonists like phentolamine.



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## References

- 1. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
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